

Technical Guide: (1R)-1-Phenylpentan-1-amine as a Privileged Chiral Scaffold

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Compound of Interest

Compound Name:	(1R)-1-phenylpentan-1-amine hydrochloride
CAS No.:	529512-07-0
Cat. No.:	B1491769

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Executive Technical Summary

(1R)-1-Phenylpentan-1-amine (CAS: 61501-03-9 [free base], 529512-07-0 [HCl]) is a chiral primary benzylic amine characterized by a five-carbon alkyl chain at the benzylic position. Unlike its ubiquitous lower homolog, (R)-

-methylbenzylamine, the pentyl derivative offers a unique steric and lipophilic profile () that is increasingly utilized in structure-activity relationship (SAR) studies and asymmetric synthesis.

This guide details the technical utility of this scaffold in three critical domains:

- **Medicinal Chemistry:** As a pharmacophore for monoamine transporter modulation and MAO-B inhibition.
- **Asymmetric Synthesis:** As a bulky chiral auxiliary for high-fidelity stereocontrol.
- **Biocatalysis:** As a benchmark substrate for (R)-selective

-transaminase engineering.

Pharmacological Relevance & Medicinal Chemistry^{[1][2][3][4][5][6][7]}

Monoamine Transporter Modulation

The 1-phenylpentan-1-amine core serves as a lipophilic homolog of the amphetamine class. While amphetamine (methyl) and ethylamphetamine (ethyl) are primarily substrates for the dopamine (DAT) and norepinephrine (NET) transporters, extension of the alkyl chain to the n-butyl moiety in (1R)-1-phenylpentan-1-amine shifts the pharmacological profile.

- **Steric Occlusion:** The bulky butyl group hinders transport via DAT, often converting the molecule from a releaser/substrate into a pure reuptake inhibitor.
- **Selectivity:** SAR studies on pyrovalerone analogs (which share the phenyl-pentyl skeleton) indicate that the (S)-enantiomer is typically more potent at DAT, whereas the (R)-enantiomer (this subject) often exhibits altered selectivity ratios for NET vs. DAT, making it a valuable tool for dissecting transporter binding pockets.

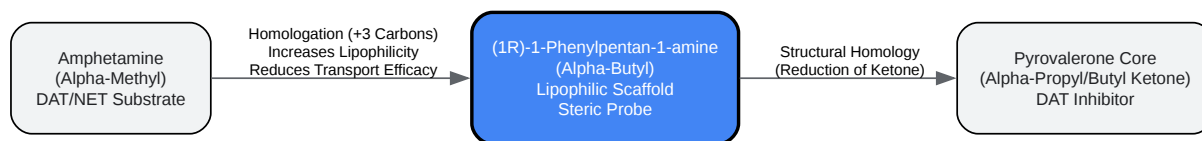
Monoamine Oxidase (MAO) Interactions

Benzylamines are classic substrates for Monoamine Oxidase B (MAO-B).^[1] The (1R)-1-phenylpentan-1-amine scaffold acts as a competitive inhibitor or slow substrate depending on the specific isoform.

- **Mechanism:** The n-butyl group occupies the hydrophobic "entrance cavity" of the MAO-B active site (Ile199 gating residue).
- **Utility:** It is used to probe the size constraints of the substrate cavity in mutant MAO enzymes.

Pharmacophore Visualization

The following diagram illustrates the structural relationship between (1R)-1-phenylpentan-1-amine and established CNS-active scaffolds.



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Figure 1: Pharmacophore relationship mapping of the phenylpentylamine scaffold.

Asymmetric Synthesis Protocol: Biocatalytic Transamination

The most efficient and "green" route to high optical purity (>99% ee) (1R)-1-phenylpentan-1-amine is via

-Transaminases (

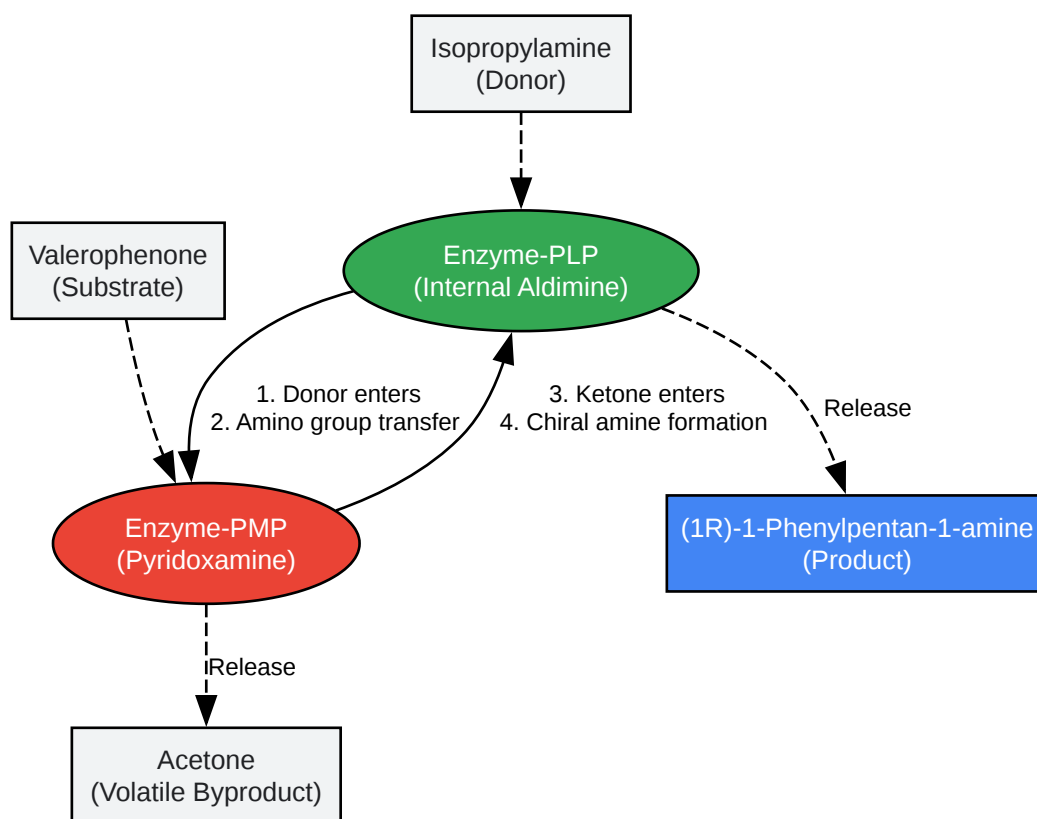
-TAs). Unlike chemical resolution, which is limited to 50% yield, asymmetric amination of valerophenone allows for 100% theoretical yield.

The Biocatalytic System

- Enzyme: (R)-selective
-Transaminase (e.g., *Arthrobacter* sp. ArR-TA or engineered variants).
- Substrate: Valerophenone (1-phenylpentan-1-one).[2]
- Amine Donor: Isopropylamine (IPA).
- Cofactor: Pyridoxal-5'-phosphate (PLP).

Reaction Mechanism

The reaction follows a Ping-Pong Bi-Bi mechanism. The critical challenge is the equilibrium constant, which often favors the ketone. Using IPA as the donor generates acetone, which is volatile and can be removed to drive the reaction to completion.



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Figure 2: Ping-Pong Bi-Bi mechanism for the enzymatic synthesis of (1R)-1-phenylpentan-1-amine.

Step-by-Step Experimental Protocol

Objective: Synthesis of 100 mg of (1R)-1-phenylpentan-1-amine.

- **Buffer Preparation:** Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP (0.1 mM final concentration).
- **Substrate Solution:** Dissolve Valerophenone (162 mg, 1 mmol) in DMSO (5% v/v final concentration) to improve solubility.
- **Amine Donor:** Add Isopropylamine (1 M, excess) to the buffer. Adjust pH back to 7.5 using HCl (critical step, as IPA is basic).
- **Enzyme Addition:** Add lyophilized ArR-TA crude powder (20 mg) or whole-cell catalyst.

- Incubation: Shake at 30°C, 150 rpm for 24 hours.
 - Note: Leave the reaction vessel slightly open or use a nitrogen sweep to remove acetone coproduct, driving equilibrium.
- Quenching & Extraction:
 - Acidify to pH 2 with 1M HCl (protonates the amine product to keep it in aqueous phase).
 - Extract with Ethyl Acetate (3 x 10 mL) to remove unreacted ketone.
 - Basify aqueous layer to pH 12 with 5M NaOH.
 - Extract product with MTBE (3 x 10 mL).
- Purification: Dry MTBE layer over MgSO₄, filter, and concentrate. If necessary, convert to HCl salt by adding 1M HCl in ether.

Validation Criteria:

- Conversion: >90% (by GC-FID).
- Enantiomeric Excess: >99% ee (Chiral HPLC, Chiralcel OD-H column, Hexane/IPA 90:10).

Applications as a Chiral Auxiliary

(1R)-1-phenylpentan-1-amine is a superior alternative to (R)-

-methylbenzylamine when higher steric discrimination is required.

Chiral Resolution of Acids

Racemic acids with shallow chiral pockets often fail to resolve with methyl-substituted amines. The butyl chain of the pentyl amine provides a "steric wall" that destabilizes one diastereomeric salt pair more effectively.

Workflow:

- Mix Racemic Acid (1 eq) + (1R)-1-phenylpentan-1-amine (0.5 eq).

- Crystallize from Ethanol/Water.
- Filter precipitate (Diastereomer A).
- Acidify filtrate to recover enriched Enantiomer B.

Diastereoselective Synthesis

Used as a removable tether in the synthesis of

-lactams or

-alkylated acids.

- Step 1: Condensation with substrate (e.g., keto-acid).
- Step 2: Stereoselective reaction (e.g., reduction or alkylation) directed by the bulky phenyl-pentyl group.
- Step 3: Hydrogenolysis (Pd/C, H₂) removes the chiral auxiliary, yielding the pure target and recycling the toluene byproduct (note: destructive removal).

Summary of Physical Properties

Property	Value	Relevance
Molecular Weight	163.26 g/mol	Fragment-based drug design
LogP	~3.6	High Blood-Brain Barrier (BBB) permeability
pKa	~10.0	Protonated at physiological pH
H-Bond Donors	2	Receptor binding (salt bridge)
Rotatable Bonds	4	Conformational flexibility for induced fit

References

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